Cas no 2138405-38-4 (4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine)
4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2138405-38-4
- 4-chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine
- EN300-843140
- 4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine
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- MDL: MFCD31600409
- Inchi: 1S/C13H20ClFN4/c1-9(2)8-18-4-6-19(7-5-18)13-11(15)12(14)16-10(3)17-13/h9H,4-8H2,1-3H3
- InChI Key: HSTTUNIYJJSILX-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=NC(C)=N1)N1CCN(CC(C)C)CC1)F
Computed Properties
- Exact Mass: 286.1360525g/mol
- Monoisotopic Mass: 286.1360525g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 32.3Ų
4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-843140-0.05g |
4-chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine |
2138405-38-4 | 95.0% | 0.05g |
$647.0 | 2025-02-21 | |
| Enamine | EN300-843140-0.1g |
4-chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine |
2138405-38-4 | 95.0% | 0.1g |
$678.0 | 2025-02-21 | |
| Enamine | EN300-843140-0.25g |
4-chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine |
2138405-38-4 | 95.0% | 0.25g |
$708.0 | 2025-02-21 | |
| Enamine | EN300-843140-0.5g |
4-chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine |
2138405-38-4 | 95.0% | 0.5g |
$739.0 | 2025-02-21 | |
| Enamine | EN300-843140-1.0g |
4-chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine |
2138405-38-4 | 95.0% | 1.0g |
$770.0 | 2025-02-21 | |
| Enamine | EN300-843140-2.5g |
4-chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine |
2138405-38-4 | 95.0% | 2.5g |
$1509.0 | 2025-02-21 | |
| Enamine | EN300-843140-5.0g |
4-chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine |
2138405-38-4 | 95.0% | 5.0g |
$2235.0 | 2025-02-21 | |
| Enamine | EN300-843140-10.0g |
4-chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine |
2138405-38-4 | 95.0% | 10.0g |
$3315.0 | 2025-02-21 | |
| Enamine | EN300-843140-1g |
4-chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine |
2138405-38-4 | 1g |
$770.0 | 2023-09-02 | ||
| Enamine | EN300-843140-5g |
4-chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine |
2138405-38-4 | 5g |
$2235.0 | 2023-09-02 |
4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine
4-Chloro-5-fluoro-2-methyl-6-(4-(2-methylpropyl)piperazin-1-yl)pyrimidine: A Comprehensive Overview
The compound 4-chloro-5-fluoro-2-methyl-6-(4-(2-methylpropyl)piperazin-1-yl)pyrimidine (CAS No. 2138405-38-4) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This pyrimidine derivative has garnered attention due to its unique structural features and promising biological activities. The molecule's structure incorporates a pyrimidine ring system, which is a well-known scaffold in drug design, along with substituents that enhance its pharmacological properties.
Recent studies have highlighted the importance of pyrimidine derivatives in the development of therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases. The pyrimidine ring serves as a versatile platform for functionalization, allowing chemists to introduce diverse substituents that can modulate the molecule's bioactivity. In the case of CAS 2138405-38-4, the presence of chlorine and fluorine atoms at specific positions on the ring introduces electronic effects that can influence the molecule's interactions with biological targets.
The piperazine moiety attached to the pyrimidine ring further enhances the compound's pharmacokinetic properties. Piperazine is a commonly used heterocyclic group in drug design due to its ability to improve solubility and bioavailability. The substitution pattern on the piperazine ring, particularly the presence of a 2-methylpropyl group, plays a crucial role in optimizing the compound's stability and its ability to penetrate cellular membranes. This makes CAS 2138405-38-4 a strong candidate for further exploration in preclinical studies.
Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes of CAS 2138405-38-4 with various protein targets. Molecular docking studies suggest that the compound may interact with key residues in enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. These findings underscore the importance of continued research into this compound's mechanism of action and its therapeutic potential.
In addition to its pharmacological properties, CAS 2138405-38-4 has been subjected to rigorous synthetic optimization. Researchers have developed efficient routes for its synthesis, leveraging modern organic chemistry techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve yield but also ensure scalability, making large-scale production feasible for future clinical trials.
The integration of experimental and computational approaches has provided valuable insights into the structure-property relationships of CAS 2138405-38
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